molecular formula C18H15F3N4O3 B2590323 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide CAS No. 880812-17-9

4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide

Cat. No.: B2590323
CAS No.: 880812-17-9
M. Wt: 392.338
InChI Key: RXQDXSAAOMFWHR-UHFFFAOYSA-N
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Description

This compound features a benzotriazinone core (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) linked via a butanamide chain to a 4-(trifluoromethoxy)phenyl group.

Properties

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3/c19-18(20,21)28-13-9-7-12(8-10-13)22-16(26)6-3-11-25-17(27)14-4-1-2-5-15(14)23-24-25/h1-2,4-5,7-10H,3,6,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQDXSAAOMFWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves multiple steps. One common method involves the condensation of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with a suitable butanamide derivative under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

a. BD103 (Kundu et al.)

  • Structure : Pyrido[2,3-d]pyrimidin-4-one core with fluorobutoxy and ethoxyphenyl substituents.
  • Key Differences: Replaces benzotriazinone with pyridopyrimidinone, which alters hydrogen-bonding capacity and steric bulk. The fluorobutoxy chain may enhance solubility compared to the trifluoromethoxy group in the target compound .

b. Example 53 (Patent US12/036594)

  • Structure : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine and fluorophenyl groups.
  • Key Differences: Chromenone core introduces a planar aromatic system distinct from benzotriazinone.

c. 2-Bromo-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide

  • Structure : Simple brominated/methylated butanamide with trifluoromethoxyphenyl.
  • Bromine substitution may confer different reactivity or metabolic pathways compared to the benzotriazinone group .
Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound ~416.3* Not reported Benzotriazinone, Trifluoromethoxy
BD103 Not reported Not reported Pyridopyrimidinone, Fluorobutoxy
Example 53 589.1 175–178 Chromenone, Fluorophenyl
2-Bromo-3-methyl analog ~354.1 Not reported Bromine, Methyl, Trifluoromethoxy

*Calculated based on molecular formula C₁₈H₁₅F₃N₄O₃.

Biological Activity

Abstract

The compound 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide is a synthetic derivative of benzotriazine that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzotriazine ring fused with a butanamide moiety and a trifluoromethoxy substituent.

Key Properties:

  • Molecular Formula : C16H17F3N4O2
  • Molecular Weight : 366.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzotriazine moiety can engage with enzymes or receptors involved in key metabolic pathways. The trifluoromethoxy group enhances lipophilicity, promoting cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing benzotriazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth through disruption of cell wall synthesis and interference with metabolic processes.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression.

Anti-inflammatory Effects

Inflammation-related studies suggest that the compound can suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity positions it as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study 1 : Evaluation of Antimicrobial Activity (2022)The compound exhibited MIC values ranging from 5 to 20 µg/mL against Gram-positive bacteria.
Study 2 : Anticancer Evaluation (2023)Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 3 : Anti-inflammatory Effects (2021)Reduced IL-6 levels by 50% in LPS-stimulated macrophages at a concentration of 10 µM.

Applications in Medicine

Given its biological activities, this compound shows promise for development in several therapeutic areas:

  • Antimicrobial Agents : Potential use in treating resistant bacterial infections.
  • Cancer Therapeutics : Development as a chemotherapeutic agent targeting specific cancer types.
  • Anti-inflammatory Drugs : Application in managing chronic inflammatory conditions.

Q & A

Q. What are the critical steps and hazards in synthesizing 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzotriazinone core and subsequent coupling to the trifluoromethoxyphenyl moiety. Key steps include:
  • Core formation : Cyclization of substituted benzotriazinones using O-benzyloxyhydroxylamine hydrochloride under basic conditions (e.g., K₂CO₃ in CH₂Cl₂) .
  • Amide coupling : Reaction of the activated benzotriazinone intermediate with 4-(trifluoromethoxy)aniline via acyl chloride or carbodiimide-mediated coupling (e.g., EDC·HCl/HOBt) .
  • Hazard mitigation : Use of fume hoods for volatile solvents (CH₂Cl₂), PPE for handling acyl chlorides, and strict temperature control to avoid decomposition of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and confirm trifluoromethoxy group integration (δ 4.3–4.7 ppm for adjacent protons) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending (amide I/II bands) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns for Cl/F .
  • X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Methodological Answer :
  • Target selection : Prioritize enzymes/receptors with known benzotriazinone interactions (e.g., kinases, topoisomerases) .
  • In vitro assays : Use fluorescence polarization for binding affinity or enzymatic inhibition (IC₅₀ determination) with positive/negative controls .
  • Solubility optimization : Pre-dissolve in DMSO (<1% final concentration) and verify stability in assay buffers via LC-MS .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :
  • Reaction path modeling : Apply density functional theory (DFT) to predict transition states and intermediates for benzotriazinone cyclization .
  • Solvent selection : Use COSMO-RS simulations to identify solvents (e.g., acetonitrile) that stabilize charged intermediates .
  • Machine learning : Train models on existing benzotriazinone reaction data to predict yields under varying conditions (temperature, catalyst) .

Q. What strategies address contradictory bioactivity data across studies?

  • Methodological Answer :
  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to internal controls (e.g., β-actin) .
  • Metabolite profiling : Use LC-HRMS to identify degradation products or active metabolites that may skew results .
  • Meta-analysis : Pool data from multiple labs using random-effects models to assess heterogeneity and publication bias .

Q. How can structure-activity relationship (SAR) studies improve metabolic stability?

  • Methodological Answer :
  • Trifluoromethoxy modifications : Compare analogs with -OCF₃ vs. -CF₃ groups to evaluate effects on cytochrome P450 resistance .
  • Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
  • Isotopic labeling : Use ¹⁸O or deuterium tracing to study metabolic pathways in hepatocyte models .

Q. What advanced techniques resolve crystallographic challenges for this compound?

  • Methodological Answer :
  • Cryo-crystallography : Flash-freeze crystals in liquid N₂ to reduce radiation damage during data collection .
  • Synchrotron radiation : Use high-flux X-rays (e.g., at APS or ESRF) for small or weakly diffracting crystals .
  • Density functional refinement : Apply QM/MM hybrid methods to resolve disordered trifluoromethoxy groups .

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